molecular formula C12H21NO4 B5385868 5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid

5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid

Cat. No.: B5385868
M. Wt: 243.30 g/mol
InChI Key: QUPIUYNKDWUNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid is a complex organic compound that features a morpholine ring substituted with dimethyl groups

Chemical Reactions Analysis

5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The morpholine ring allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 5-(2,6-Dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid include:

These compounds share the morpholine ring structure but differ in their substituents and overall molecular structure

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(5-12(15)16)4-11(14)13-6-9(2)17-10(3)7-13/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPIUYNKDWUNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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